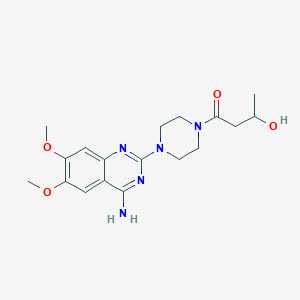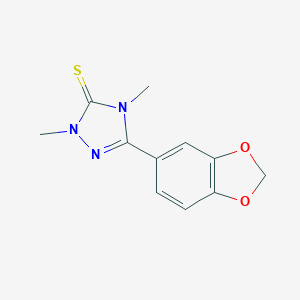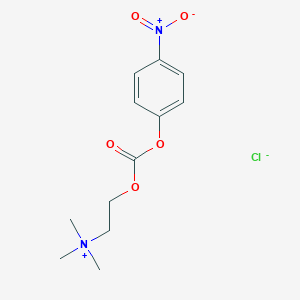
4-Nitrophenyl N-trimethylammonioethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl N-trimethylammonioethyl carbonate (NAC) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a quaternary ammonium salt that is widely used as a reagent in various chemical reactions.
Mécanisme D'action
4-Nitrophenyl N-trimethylammonioethyl carbonate acts as a carbonylating agent in various chemical reactions. It reacts with nucleophiles such as amines, thiols, and alcohols to form carbamates, thiocarbamates, and carbonate esters, respectively. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the nucleophile, leading to the formation of the final product.
Effets Biochimiques Et Physiologiques
4-Nitrophenyl N-trimethylammonioethyl carbonate has no known biochemical or physiological effects. It is considered to be a relatively safe compound when handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Nitrophenyl N-trimethylammonioethyl carbonate in lab experiments is its high reactivity. It reacts readily with various nucleophiles, making it a useful reagent in many chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. 4-Nitrophenyl N-trimethylammonioethyl carbonate can also be used in the development of new enzyme assays and protein analysis methods. Furthermore, it can be used in the analysis of complex biological samples, such as blood and urine.
Conclusion
In conclusion, 4-Nitrophenyl N-trimethylammonioethyl carbonate is a useful reagent in many chemical reactions and has a wide range of scientific research applications. Its high reactivity makes it a valuable tool in the synthesis of various organic compounds and in the analysis of enzymes and proteins. Further research is needed to explore the full potential of 4-Nitrophenyl N-trimethylammonioethyl carbonate in scientific research.
Méthodes De Synthèse
4-Nitrophenyl N-trimethylammonioethyl carbonate can be synthesized by reacting 4-nitrophenol with trimethylamine in the presence of ethyl chloroformate. The reaction takes place at room temperature and yields 4-Nitrophenyl N-trimethylammonioethyl carbonate as a white crystalline solid. The overall reaction can be represented as follows:
4-nitrophenol + trimethylamine + ethyl chloroformate → 4-Nitrophenyl N-trimethylammonioethyl carbonate + ethyl alcohol + hydrogen chloride
Applications De Recherche Scientifique
4-Nitrophenyl N-trimethylammonioethyl carbonate has a wide range of scientific research applications. It is commonly used as a reagent in the synthesis of various organic compounds. 4-Nitrophenyl N-trimethylammonioethyl carbonate is also used in the determination of enzyme activity and protein concentration. Furthermore, it is used in the analysis of amino acids and peptides.
Propriétés
Numéro CAS |
104407-34-3 |
|---|---|
Nom du produit |
4-Nitrophenyl N-trimethylammonioethyl carbonate |
Formule moléculaire |
C12H17ClN2O5 |
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
trimethyl-[2-(4-nitrophenoxy)carbonyloxyethyl]azanium;chloride |
InChI |
InChI=1S/C12H17N2O5.ClH/c1-14(2,3)8-9-18-12(15)19-11-6-4-10(5-7-11)13(16)17;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XIPRCCIULKVREJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
SMILES canonique |
C[N+](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Synonymes |
4-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl N-trimethylammonioethyl carbonate p-nitrophenyl-TMA-carbonate p-nitrophenyl-TMA-carbonate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



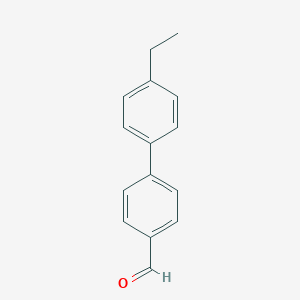

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
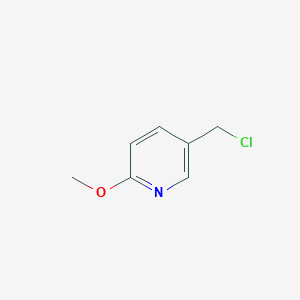

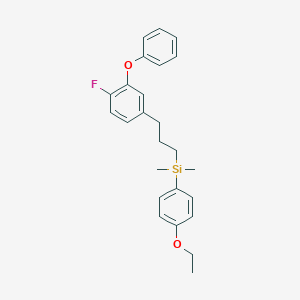

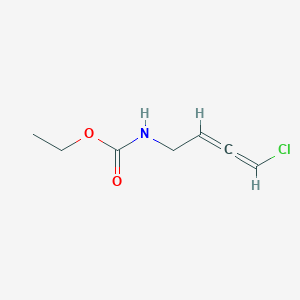
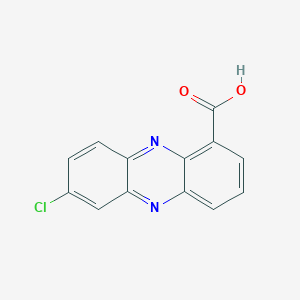
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)


